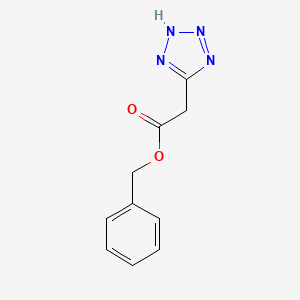

Benzyl tetrazolacetate

Description

Significance of Tetrazole Heterocycles in Contemporary Organic Chemistry

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, have emerged as a cornerstone in modern organic and medicinal chemistry. numberanalytics.combohrium.com Their significance stems from their unique physicochemical properties and their ability to serve as a bioisosteric replacement for carboxylic acid and cis-amide groups, a crucial feature in drug design. bohrium.comacs.org This bioisosterism often leads to improved metabolic stability and enhanced pharmacokinetic profiles in drug candidates. numberanalytics.combohrium.com

The applications of tetrazole derivatives are extensive and diverse, spanning pharmaceuticals, coordination chemistry, and materials science. bohrium.comresearchgate.net In medicinal chemistry, tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antihypertensive, antiviral, antibacterial, anticancer, and antifungal properties. bohrium.comresearchgate.net Their high nitrogen content also makes them valuable in the development of high-energy materials. acs.org The synthesis of tetrazoles is most commonly achieved through [3+2] cycloaddition reactions involving azides and nitriles or isocyanides. bohrium.comresearchgate.net

The Unique Structural Features of Tetrazolylacetic Acid Derivatives

Tetrazolylacetic acids are a specific class of tetrazole derivatives characterized by an acetic acid moiety attached to the tetrazole ring. cdnsciencepub.com The position of this attachment, whether on a nitrogen or carbon atom of the tetrazole ring, gives rise to different isomers with distinct properties. cdnsciencepub.com For instance, 1-tetrazolylacetic acid and 2-tetrazolylacetic acid are isomers that can often be separated based on their differing physical properties. cdnsciencepub.com

A key structural feature of these derivatives is the acidic nature conferred by the carboxylic acid group, which, in combination with the tetrazole ring, creates a molecule with dual functionality. The tetrazole ring itself is aromatic and exceptionally stable due to the delocalization of six π-electrons. This stability, coupled with the reactivity of the acetic acid group, allows for a wide range of chemical modifications, such as esterification and amidation. The presence of the tetrazole ring can also influence the acidity (pKa) of the carboxylic acid group, a factor that is significant in biological interactions. numberanalytics.com

Scope and Research Imperatives for Benzyl (B1604629) Tetrazolacetate Investigations

Benzyl tetrazolacetate, an ester derivative of tetrazolylacetic acid, combines the structural features of both the tetrazole ring and the benzyl group. The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group (C6H5CH2-), is a common protecting group in organic synthesis, known for its relative stability and specific deprotection methods. wikipedia.orgorganic-chemistry.orgyoutube.com

Research into this compound is driven by the potential to leverage the combined properties of these two important chemical moieties. Investigations are likely to focus on several key areas:

Synthesis and Reactivity: Developing efficient and scalable synthetic routes to this compound is a primary objective. This includes exploring various esterification methods and optimizing reaction conditions. Understanding the reactivity of the molecule, including the conditions under which the benzyl group can be selectively cleaved, is crucial for its application as a synthetic intermediate. nih.gov

Medicinal Chemistry Applications: Given the established biological importance of tetrazoles, a significant research imperative is the synthesis and evaluation of this compound derivatives as potential therapeutic agents. The benzyl group can be used as a temporary protecting group during the synthesis of more complex drug-like molecules or it can be an integral part of the final structure, influencing its lipophilicity and binding interactions with biological targets. smolecule.combeilstein-journals.org

Materials Science: The high nitrogen content of the tetrazole ring suggests potential applications in energetic materials. Research may explore the thermal stability and energetic properties of this compound and its derivatives. acs.org

The exploration of this compound and related compounds holds promise for the development of new synthetic methodologies and the discovery of novel molecules with valuable applications in medicine and materials science. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

76812-76-5 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

benzyl 2-(2H-tetrazol-5-yl)acetate |

InChI |

InChI=1S/C10H10N4O2/c15-10(6-9-11-13-14-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13,14) |

InChI Key |

HNCBJWDNALUKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=NNN=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl Tetrazolacetate

Strategies for the Formation of the Tetrazole Nucleus

The construction of the tetrazole ring is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this nitrogen-rich heterocycle. The most prominent and versatile of these is the [3+2] cycloaddition reaction.

The formal [3+2] cycloaddition of an azide (B81097) species with a nitrile is the most direct and widely employed method for assembling the 5-substituted 1H-tetrazole core. nih.govacs.org This reaction's mechanism and efficiency can vary significantly based on the nature of the azide and the electronic properties of the nitrile substrate. acs.orgnih.gov Generally, nitriles with electron-withdrawing groups exhibit enhanced reactivity. nih.gov

A significant advancement in tetrazole synthesis came from the work of Sharpless and coworkers, who developed a robust and safer procedure using zinc salts as catalysts for the reaction between sodium azide and various nitriles in water. organic-chemistry.orgresearchgate.net This "click chemistry" approach is broad in scope, accommodating aromatic, alkyl, and vinyl nitriles. organic-chemistry.org The reaction is believed to proceed through the formation of free hydrazoic acid (HN₃) in situ, which then undergoes the cycloaddition. beilstein-journals.org The use of a Brønsted acid or Lewis acid catalyst is crucial for enhancing the reaction rate by activating the nitrile substrate. organic-chemistry.org

Recent protocols have further optimized these conditions. For instance, the synthesis of 5-benzyl-1H-tetrazole was achieved in high yield using OSU-6, a mesoporous silica (B1680970) with Brönsted acid properties, as a metal-free, heterogeneous catalyst in DMF at 90 °C. mdpi.com

Table 1: Selected Nitrile-Azide Cycloaddition Conditions for Tetrazole Synthesis

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) Cyanide | Sodium Azide | 15 wt% OSU-6, DMF, 90 °C, 4-12 h | 5-Benzyl-1H-tetrazole | 94 | mdpi.com |

| Various Nitriles | Sodium Azide | Zinc Salts, Water | 5-Substituted 1H-tetrazoles | Broad | organic-chemistry.org |

| Diphenylacetonitrile | Sodium Azide | NMP/AcOH/H₂O, 220 °C, 15 min (Microwave) | 5-Benzhydryl-1H-tetrazole | 81 | beilstein-journals.org |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single step, aligning with the principles of green chemistry. frontiersin.orgnih.gov For tetrazole synthesis, MCRs typically involve the one-pot reaction of three or more components, such as an aldehyde, an amine, and an azide source, to generate the tetrazole ring. mdpi.comresearchgate.net This approach is particularly valuable as it allows for the rapid generation of molecular diversity and complexity. frontiersin.orgbeilstein-journals.org

One strategy involves the use of aldehydes, which are often more accessible and less toxic than the corresponding nitriles. mdpi.com The mechanism can proceed through cascade condensations, such as a Knoevenagel condensation, followed by a 1,3-dipolar cycloaddition and tautomerization. mdpi.comresearchgate.net The Passerini three-component reaction (PT-3CR) has also been employed to synthesize novel tetrazole building blocks from isocyanides, aldehydes, and trimethylsilyl (B98337) azide, which serves as a safer alternative to metal azides. beilstein-journals.org

To overcome the high activation energy often associated with the [3+2] cycloaddition, a wide array of catalytic systems have been developed. nih.gov These can be broadly categorized into homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity. nih.gov

Lewis Acid Catalysis: Lewis acids such as zinc, aluminum, and antimony salts are commonly used to activate the nitrile moiety, thereby lowering the activation barrier for the cycloaddition. organic-chemistry.orgtandfonline.com Antimony trioxide (Sb₂O₃), for example, has been reported as an effective Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from various organic nitriles and sodium azide. tandfonline.com

Cobalt(II) Complexes: A significant recent development is the use of cobalt(II) complexes for catalyzing tetrazole synthesis under homogeneous conditions. nih.govacs.org A Co(II) complex featuring a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has demonstrated excellent activity for the [3+2] cycloaddition of sodium azide to aryl nitriles, providing near-quantitative yields under mild conditions. nih.govacs.orgnih.gov Mechanistic investigations have confirmed the intermediacy of a cobalt(II) diazido complex, which is itself an active catalyst for the transformation. nih.govacs.orgfigshare.com This represents the first application of cobalt complexes for this purpose in a homogeneous system. nih.govacs.org

Table 2: Comparison of Homogeneous Catalysts in Tetrazole Synthesis

| Catalyst System | Substrates | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Sb₂O₃ (Lewis Acid) | Organic Nitriles, NaN₃ | DMF | Effective for diverse nitriles | tandfonline.com |

| Co(II)-tetradentate ligand | Aryl Nitriles, NaN₃ | Methanol | High yields, mild conditions, novel catalyst class | nih.govacs.org |

| PbCl₂ (Lewis Acid) | Aromatic/Aliphatic Nitriles, NaN₃ | DMF | Cost-effective, reusable catalyst | academie-sciences.fr |

Heterogeneous catalysts exist in a different phase from the reactants, offering straightforward separation and recyclability, which is advantageous for sustainable and industrial processes. nih.govnih.gov

Nanoparticle-Mediated Syntheses: Nanoparticles are highly effective catalysts due to their large surface-area-to-volume ratio and high density of active sites. acs.org A variety of nanoparticle-based catalysts have been successfully applied to tetrazole synthesis:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized with other chemical entities, are particularly useful as they can be easily separated from the reaction mixture using an external magnet. nih.gov Examples include magnetite-chitin (Fe₃O₄@chitin) and lanthanum-anchored Fe₃O₄@tryptophan catalysts. nih.gov

Metal/Metal Oxide Nanoparticles: Catalysts such as nano ZnO, tandfonline.com Ni(OH)₂ nanoparticles, acs.org and heterogeneous copper nanoparticles on charcoal (Cu/C) orgchemres.org have been shown to efficiently promote tetrazole synthesis. A cobalt-nickel bimetallic catalyst on magnetic mesoporous hollow spheres (Co–Ni/Fe₃O₄@MMSHS) has also been developed, achieving excellent yields in short reaction times. rsc.org

Silica-Based Nanocatalysts: Nano-TiCl₄·SiO₂ has been used as a solid Lewis-acid catalyst that is efficient and conveniently recoverable. ajol.info

Polymer-Supported Reagents: Immobilizing reagents or catalysts on a polymer support is a powerful strategy for simplifying product purification and enabling catalyst reuse. cam.ac.uk This is especially critical when using toxic reagents like organotin compounds. scispace.com

Polymer-Supported Tin Azides: An insoluble polymer-supported organotin azide, prepared from a Merrifield resin, can react with nitriles to form tetrazoles. scielo.br The final product is obtained by simple filtration, with residual tin concentrations low enough for pharmaceutical applications. scispace.comacs.org

Polymer-Supported Catalysts: Palladium nanoparticles stabilized on a cross-linked poly(4-vinylpyridine) support have been used to catalyze the one-pot tandem reaction of aryl halides with K₄[Fe(CN)₆] and sodium azide to produce 5-substituted-1H-tetrazoles. researchgate.net

Catalytic Systems in Tetrazole Ring Formation

Organocatalytic Approaches

The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful strategy in organic synthesis, providing a metal-free alternative to traditional Lewis acid-catalyzed reactions. thieme-connect.com For the synthesis of 5-substituted 1H-tetrazoles, the key precursors for benzyl tetrazolacetate, organocatalysis offers advantages such as environmental friendliness, cost-effectiveness, and operational simplicity. researchgate.netthieme-connect.com

A prominent example is the use of the amino acid L-proline as an efficient organocatalyst for the [3+2] cycloaddition of nitriles with sodium azide. thieme-connect.comorganic-chemistry.org This method is noted for its broad substrate scope, accommodating aliphatic and aryl nitriles, and proceeding under mild conditions to give high yields in short reaction times. thieme-connect.comthieme-connect.com The unique structure of L-proline allows it to function as a versatile catalyst. researchgate.netresearchgate.net This approach represents a safer and more economical alternative to methods that rely on hazardous metal-based Lewis acids. thieme-connect.com

The reaction between a nitrile and sodium azide, catalyzed by L-proline, effectively produces a range of 5-substituted 1H-tetrazoles. researchgate.netorganic-chemistry.org Studies have demonstrated the successful application of this protocol across various nitriles, including those with electron-donating and electron-withdrawing groups on an aromatic ring, as well as heteroaromatic nitriles. thieme-connect.com

Flow Chemistry and Continuous Processing for Tetrazole Synthesis

Flow chemistry, or continuous processing, has become a transformative technology for the synthesis of chemical compounds, offering significant advantages in safety, scalability, and efficiency over traditional batch methods. This approach is particularly well-suited for the synthesis of tetrazoles, a reaction that often involves hazardous intermediates like hydrazoic acid (HN₃) and energetic reagents such as sodium azide. core.ac.uk

A general and scalable method involves the continuous flow synthesis of 5-substituted 1H-tetrazoles through the [3+2] cycloaddition of organic nitriles and hydrazoic acid. wiley.com A key aspect of this process is the in situ generation of HN₃ from sodium azide and an acid (e.g., acetic acid) within a microreactor, which is then immediately reacted with the nitrile stream at high temperatures (e.g., 190-260 °C) and pressures. core.ac.ukwiley.com This method avoids the isolation and storage of explosive HN₃, greatly enhancing the safety profile. The use of high temperatures, which is only feasible in a flow format, allows for extremely short residence times, often just a few minutes, while achieving quantitative conversions and high yields of the desired tetrazole product. core.ac.ukwiley.com

Another advanced flow process utilizes a polymer-supported triorganotin azide immobilized in a packed-bed reactor. acs.orgacs.org In this system, organic nitriles are passed through the reactor, reacting with the supported azide. This approach is notable for its simplicity and speed, with reaction times as short as 7.5 to 15 minutes, and for producing products with very low concentrations of residual tin, a toxic heavy metal. acs.orgacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has been widely adopted as a powerful tool for accelerating chemical reactions. For the synthesis of 5-substituted 1H-tetrazoles, microwave irradiation offers dramatic reductions in reaction time compared to conventional heating methods, often decreasing from many hours to just minutes, while improving yields. organic-chemistry.orgrsc.org

An efficient microwave-accelerated method facilitates the conversion of even inactive nitriles into 5-substituted 1H-tetrazoles. organic-chemistry.org One protocol employs sodium azide and triethylamine (B128534) hydrochloride in dimethylformamide (DMF), achieving yields of up to 93% in just two hours at 130°C for substrates that would require up to 40 hours under conventional heating. organic-chemistry.org The technique has been shown to be highly general, working for a variety of aromatic and aliphatic nitriles. organic-chemistry.org

Other microwave-assisted protocols employ catalysts to further enhance reaction efficiency. A heterogeneous copper(II)-based catalyst has been used in N-methyl-2-pyrrolidone (NMP), affording high yields of tetrazoles within 3 to 30 minutes. rsc.org Similarly, a solvent-free method using a copper(I) salt and cesium carbonate under microwave irradiation provides a rapid and environmentally friendly route to 5-substituted-1H-tetrazoles. aip.orgaip.org These microwave-based methods often serve as a platform for initial reaction optimization before translation to scalable continuous flow processes. wiley.com

Esterification and Alkylation Strategies for Tetrazolylacetates

Once the tetrazole ring is formed, the benzyl acetate (B1210297) group must be introduced. This is typically achieved by reacting a tetrazolylacetic acid precursor, or a salt thereof, with a suitable benzyl-containing reagent. Key strategies include the alkylation of pre-formed tetrazolylacetic acid, direct esterification methods, and transesterification from other simple esters.

Alkylation of Tetrazolylacetic Acid Precursors with Benzyl Moieties

Alkylation of the tetrazole ring with a benzyl-containing electrophile is a direct route to forming the desired carbon-nitrogen bond. The reaction of a pre-formed tetrazole, such as N-benzoyl 5-(aminomethyl)tetrazole, with benzyl bromide in an alkaline medium (e.g., using K₂CO₃ as a base) has been demonstrated as a viable method. mdpi.com This reaction proceeds via nucleophilic attack from one of the nitrogen atoms of the tetrazole ring onto the benzyl bromide. mdpi.com

A critical aspect of this reaction is regioselectivity. The tetrazole ring has two possible sites of alkylation (the N1 and N2 positions), leading to the formation of two different regioisomers. mdpi.com Computational studies, including analysis of nucleophilicity and electrostatic potential, have been used to predict and explain the observed product distribution. mdpi.com For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide, a mixture of the 1,5- and 2,5-disubstituted products was obtained, with the 2,5-isomer being slightly favored. mdpi.com Phase-transfer catalysis is another powerful technique for conducting such alkylations, particularly when using benzyl halides like benzyl bromide. phasetransfercatalysis.com

Direct Esterification Methods for this compound Synthesis

The most classic method for ester synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comathabascau.ca In the context of this compound, this would involve reacting tetrazolylacetic acid directly with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. athabascau.caoperachem.com The reaction is reversible, and to drive the equilibrium toward the ester product, it is common to use a large excess of one reactant (typically the alcohol) or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

While this is a fundamental and widely applicable reaction, the synthesis of benzyl esters can sometimes be challenging due to the reactivity of benzyl alcohol, which can be prone to polymerization under strongly acidic conditions. Therefore, careful control of the amount of acid catalyst is important. Modern variations of direct esterification utilize alternative catalysts to operate under milder conditions. For example, a 2,2'-biphenol-derived phosphoric acid has been reported as a catalyst for dehydrative esterification in toluene (B28343) without the need to remove water. organic-chemistry.orgorganic-chemistry.org

Transesterification Approaches for Ester Modification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, a reaction that can be catalyzed by either acids or bases. wikiwaste.org.uk This method is particularly useful for converting a readily available simple ester, such as a methyl or ethyl tetrazolylacetate, into the desired benzyl tetrazolylacetate. This approach can be more practical than direct esterification if the corresponding tetrazolylacetic acid is unstable or difficult to handle, as some heterocyclic acids can be. nih.gov

The reaction involves treating the starting ester (e.g., methyl tetrazolylacetate) with benzyl alcohol. The equilibrium nature of the reaction means that strategies must be employed to drive it to completion. google.com This is often achieved by using a large excess of benzyl alcohol or by removing the more volatile alcohol byproduct (e.g., methanol) from the reaction mixture. organic-chemistry.org

A range of catalysts have been developed for mild and efficient transesterification. A tetranuclear zinc cluster has been shown to effectively catalyze the transesterification of various methyl esters, including those with sensitive functional groups, under nearly neutral conditions. organic-chemistry.orgscispace.comresearchgate.net More recently, nickel-catalyzed cross-coupling has been developed for the transesterification of methyl esters with aliphatic alcohols, featuring the cleavage of the strong C(acyl)–OMe bond without acidic or basic additives. sorbonne-universite.fr

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules such as this compound can be strategically approached through either convergent or divergent pathways. Each methodology offers distinct advantages in terms of efficiency, flexibility, and the generation of molecular diversity. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled in the final stages. In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction cascades to yield a variety of structurally related compounds, including the target molecule.

Convergent Synthetic Pathways

One conceptual convergent synthesis for this compound could involve a Passerini or Ugi multicomponent reaction. For instance, the Passerini three-component reaction (PT-3CR) is known for its utility in synthesizing α-acyloxy carboxamides, and variations can be adapted for the synthesis of ester-containing molecules. beilstein-journals.org A hypothetical convergent synthesis is depicted below:

Conceptual Convergent Synthesis of this compound:

Fragment A Synthesis: Preparation of a suitable tetrazole-containing component, such as 1H-tetrazole-1-acetic acid.

Fragment B Synthesis: Preparation of benzyl alcohol.

Coupling Step: Esterification of 1H-tetrazole-1-acetic acid with benzyl alcohol, often facilitated by a coupling agent or acid catalyst.

While specific literature for this compound is not abundant, the principles of convergent synthesis can be illustrated by the synthesis of other complex heterocyclic molecules. For example, the synthesis of peptide-1,2,3-triazole derivatives has been achieved through a convergent approach involving the synthesis of an aryl-amide motif and a triazole linker, which are then coupled. nih.gov This modular approach allows for the rapid generation of analogues by varying the constituent fragments.

Table 1: Representative Convergent Reaction Conditions for Ester Formation (Analogous Systems)

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-methylpyrrolidone hydrosulfate | - | 110 | 98.6 | bibliomed.org |

| Phosphotungstic acid | - | - | 90.0 | bibliomed.org |

| Tris(trimethylsilylmethyl)tin chloride | - | - | 91.5 | bibliomed.org |

| (NH4)6[MnMo9O32]∙8H2O | Acetic Acid | - | 80.4 | bibliomed.org |

This table presents data for the synthesis of benzyl acetate, a structurally related ester, to illustrate typical conditions for esterification reactions that would be relevant to a convergent synthesis of this compound.

Divergent Synthetic Pathways

A divergent synthetic strategy for this compound would commence with a common intermediate that possesses functionalities amenable to transformation into either the benzyl or the tetrazolacetate moiety, or both. This approach is particularly valuable for generating libraries of related compounds for structure-activity relationship studies. The development of controllable or divergent synthetic methods allows for the production of different products from the same starting materials by simply modifying the reaction conditions such as the catalyst, solvent, or temperature. beilstein-journals.orgrsc.org

A hypothetical divergent pathway could start from a precursor containing a nitrile group and a protected alcohol. The nitrile is a common precursor for the tetrazole ring, which can be formed via a [3+2] cycloaddition with an azide. The protected alcohol can then be deprotected and converted to the benzyl ether. Alternatively, a different set of reactions on the same precursor could lead to other derivatives.

The concept of divergent synthesis is well-demonstrated in the synthesis of monosubstituted and unsymmetrical 3,6-disubstituted tetrazines from common carboxylic ester precursors. nih.gov This highlights how a single starting material can be a branching point for the creation of diverse molecular architectures. Similarly, the divergent synthesis of diazaullazine derivatives has been achieved from a common precursor through careful selection of reaction conditions, leading to either quinolino-diazaullazines or benzoyl-diazaullazines. mdpi.com

Conceptual Divergent Synthesis:

A possible starting material for a divergent synthesis could be a compound containing both a nitrile and a benzyl group. From this central precursor, different reaction pathways could be explored.

Pathway 1 (to this compound): Cycloaddition of the nitrile with an azide to form the tetrazole ring, followed by functional group manipulation at another position to introduce the acetate moiety.

Pathway 2 (to other derivatives): Modification of the benzyl group or reaction of the nitrile to form a different heterocycle.

Table 2: Factors Influencing Divergent Synthesis Outcomes (General Principles)

| Control Factor | Potential Outcome Variation | Relevance to this compound Synthesis |

|---|---|---|

| Catalyst System (e.g., Metal Catalyst) | Regioselectivity, Stereoselectivity | Could control the position of substitution on the tetrazole ring or the stereochemistry of the final product. beilstein-journals.org |

| Solvent Choice | Reaction Pathway (e.g., SNAr vs. Smiles Rearrangement) | Could favor the formation of different isomers or related heterocyclic systems from a common intermediate. rsc.org |

| Reaction Time | Kinetic vs. Thermodynamic Product | Could allow for the isolation of an intermediate or the final rearranged product in a multi-step reaction sequence. beilstein-journals.org |

| Temperature | Reaction Selectivity | Can influence the rate of competing reaction pathways, leading to different major products. beilstein-journals.org |

Elucidation of Reaction Mechanisms and Kinetics in Benzyl Tetrazolacetate Synthesis

Mechanistic Insights into [3+2] Cycloaddition Pathways

The formation of the tetrazole ring, the central heterocyclic structure in benzyl (B1604629) tetrazolacetate, is most proficiently achieved through a [3+2] cycloaddition reaction. nih.gov This reaction, also known as a 1,3-dipolar cycloaddition, involves the combination of a 1,3-dipole (an azide (B81097) source, such as sodium azide) and a dipolarophile (a nitrile). nih.govbohrium.com

The fundamental mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide with the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile. nih.gov The reaction rate and efficiency are significantly influenced by the electronic properties of the nitrile substrate. The presence of electron-withdrawing groups on the nitrile lowers its LUMO energy, thereby enhancing the interaction with the azide's HOMO and facilitating a smoother reaction. nih.gov However, this reaction often requires high temperatures or the use of catalysts to overcome a significant activation barrier. nih.govrsc.org

To mitigate these harsh conditions, various catalytic systems have been developed. Metal catalysts, in particular, have shown great efficacy. For instance, cobalt(II) complexes with specific ligands have been used to catalyze the [3+2] cycloaddition of sodium azide to organonitriles under milder, homogeneous conditions. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. nih.govacs.org This intermediate is believed to activate the nitrile for the subsequent cycloaddition step. The general proposed mechanism involves the initial coordination of the azide to the metal center, which then facilitates the attack on the nitrile. nih.gov

Table 1: Catalytic Systems for [3+2] Cycloaddition in Tetrazole Synthesis

| Catalyst System | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|

| Cobalt(II) Complex | Homogeneous catalysis, mild reaction conditions. | Formation of an intermediate cobalt(II) diazido species that activates the nitrile. | nih.govacs.org |

| Dialkyltin Oxide-TMS Azide | Metal-based catalyst system. | Activates the nitrile substrate to accelerate the azide-nitrile coupling. | acs.org |

| Co–Ni/Fe₃O₄@MMSHS | Heterogeneous, magnetic nanocatalyst. | High surface-to-volume ratio enhances reactant interaction and reaction kinetics. | rsc.org |

| N-Methyl-2-pyrrolidone (NMP) based Organocatalyst | Generated in situ, metal-free. | Forms a Vilsmeier-Haack-type organocatalyst that activates the nitrile. | acs.org |

Detailed Studies of Esterification and Alkylation Reaction Mechanisms (e.g., SN1, SN2 Pathways)

The introduction of the benzyl acetate (B1210297) group can be envisioned through two primary mechanistic routes: the esterification of a pre-formed tetrazolylacetic acid with benzyl alcohol, or the alkylation of a tetrazole acetate salt with a benzyl halide.

Esterification Pathway: This route involves the classic Fischer-Speier esterification mechanism. In the presence of an acid catalyst, the carbonyl oxygen of tetrazolylacetic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. quora.com A subsequent proton transfer and elimination of a water molecule yields the protonated benzyl tetrazolacetate, which is then deprotonated to give the final product. quora.com Zeolite catalysts have also been employed for the esterification of acetic acid with benzyl alcohol, where the reaction is proposed to follow an Eley-Rideal mechanism. analis.com.my In this model, one reactant (e.g., the carboxylic acid) adsorbs onto the acidic sites of the catalyst surface before being attacked by the second reactant (the alcohol) from the bulk phase. analis.com.my

Alkylation Pathway (SN1 vs. SN2): A more common approach involves the nucleophilic substitution reaction between a tetrazole acetate anion and a benzyl halide, such as benzyl bromide. Benzyl halides are unique substrates because they can potentially react via both SN1 and SN2 mechanisms. youtube.com The primary nature of the benzylic carbon favors the SN2 pathway, while the resonance stabilization of the resulting benzyl carbocation favors the SN1 pathway. youtube.commasterorganicchemistry.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile (the tetrazole acetate anion) attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.org This leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds in two steps. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a planar benzylic carbocation intermediate. masterorganicchemistry.comorganic-chemistry.org In the second step, the nucleophile can attack the carbocation from either face, leading to a racemic mixture of products if the starting material was chiral. organic-chemistry.org The rate of an SN1 reaction depends only on the concentration of the substrate (first-order kinetics). youtube.com

For the synthesis of this compound from a benzyl halide, the SN2 pathway is generally favored, particularly when using a strong nucleophile and a polar aprotic solvent. youtube.comyoutube.com Studies on the alkylation of related tetrazoles with benzyl bromide show high diastereoselectivity, which is characteristic of an SN2 mechanism. nih.gov A significant challenge in tetrazole alkylation is the potential for reaction at two different nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. mdpi.comnih.gov

Table 2: Comparison of SN1 and SN2 Pathways for Benzylation

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |

| Kinetics | First-order: Rate = k[Benzyl Halide] | Second-order: Rate = k[Benzyl Halide][Nucleophile] |

| Intermediate | Yes (Benzylic carbocation) | No (Transition state only) |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents, tertiary substrates | Strong nucleophiles, polar aprotic solvents, primary substrates |

Reaction Pathways Involving the Benzyl Moiety (e.g., Benzyl Ether Formation and Cleavage)

The benzyl group is not only a key component of the final molecule but can also be involved in various other reaction pathways, either as a protecting group for other functional moieties or in undesirable side reactions.

Benzyl Group as a Protecting Group: In the synthesis of complex molecules, hydroxyl groups are often protected as benzyl ethers to prevent them from reacting under certain conditions. The formation of a benzyl ether typically proceeds via a Williamson ether synthesis, an SN2 reaction where an alkoxide attacks a benzyl halide. organic-chemistry.org

The cleavage, or deprotection, of benzyl ethers is a critical subsequent step. The most common and mild method is catalytic hydrogenation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl ether is cleaved to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org This method is advantageous due to its high efficiency and clean reaction profile. Alternative deprotection methods include oxidation or treatment with strong acids, although these are less common and limited to substrates that can withstand such harsh conditions. organic-chemistry.org Oxidative cleavage can also be achieved using reagents that form bromo radicals, which debenzylate O-benzyl ethers to yield carbonyl compounds. organic-chemistry.org

Side Reactions: The benzylic position is inherently reactive due to the stability of benzylic radicals, cations, and anions. wikipedia.org Under certain conditions, particularly with strong oxidizing agents like potassium permanganate, the benzylic CH₂ group can be oxidized to a carboxylic acid. wikipedia.org This represents a potential competing pathway that could lead to the degradation of the target molecule during synthesis or purification. The self-reaction of benzyl radicals to form species like 1,2-diphenylethane (B90400) is also a known process, though it typically requires high temperatures. nih.gov

Kinetic Analysis of this compound Formation and Transformation

A comprehensive kinetic analysis provides quantitative insight into reaction rates, mechanisms, and the influence of various parameters. While specific kinetic data for the synthesis of this compound is not extensively documented, analysis of analogous reactions provides a strong basis for understanding the kinetics of its formation.

Kinetics of the [3+2] Cycloaddition: The rate of tetrazole formation via cycloaddition is highly dependent on the catalyst and reaction conditions. For example, studies on superfast tetrazole–BCN cycloadditions have reported second-order rate constants (k₂) in the range of 11,400 to 39,200 M⁻¹s⁻¹, highlighting the potential for extremely rapid, kinetically favorable reactions under optimized conditions. nih.gov The rate law for a catalyzed cycloaddition would include the concentration of the catalyst, reflecting its role in the reaction mechanism.

Kinetics of Esterification and Alkylation: For the esterification of acetic acid with benzyl alcohol, studies have shown that the conversion rate increases with higher catalyst loading and an excess of benzyl alcohol. analis.com.mybcrec.id For example, using a zeolite catalyst, the conversion of acetic acid increased from ~45% to ~48% when the catalyst loading was increased from 2.5% to 10%. analis.com.my

Table 3: Effect of Reactant Ratio and Catalyst Loading on Acetic Acid Conversion in Esterification with Benzyl Alcohol

| Acetic Acid:Benzyl Alcohol Molar Ratio | Catalyst Loading (% wt) | Acetic Acid Conversion (%) | Reference |

|---|---|---|---|

| 1:4 | 2.5 | 32 | bcrec.id |

| 1:4 | 5.0 | 37 | bcrec.id |

| 1:4 | 5.0 | 48.04 | analis.com.my |

| 1:6 | 5.0 | ~58.47 | analis.com.my |

Note: Conversion values vary based on specific catalyst, temperature, and reaction time.

Computational and Theoretical Investigations of Benzyl Tetrazolacetate

Conformational Analysis and Tautomerism of Tetrazolylacetic Acid Derivatives

The tetrazole ring is subject to prototropic tautomerism, a phenomenon well-documented both experimentally and theoretically. sci-hub.ru For derivatives like 2-(tetrazol-5-yl)acetic acid, a close structural analog of the parent acid of benzyl (B1604629) tetrazolacetate, computational studies have been crucial in characterizing its conformational and tautomeric composition. dokumen.pub

Theoretical calculations, alongside vibrational spectroscopy, have demonstrated that 2-(tetrazol-5-yl)acetic acid can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. dokumen.pub The relative stability of these tautomers is highly dependent on the environment. In the solid crystalline state, the compound exists exclusively as the more polar 1H-tautomer. researchgate.netdokumen.pub However, in the gas phase or isolated in cryogenic nitrogen matrices, both the 1H- and 2H-tautomers are found in comparable amounts. dokumen.pub This difference is attributed to intermolecular interactions, such as hydrogen bonding, in the solid state which stabilize the 1H form. dokumen.pub

Computational studies on 5-substituted tetrazoles have further explored this equilibrium. researchgate.net The relative thermodynamic stability between the 2H and 1H forms in the gas phase is generally found to be only slightly dependent on the nature of the substituent at the 5-position. researchgate.net

Table 2: Tautomeric Forms of 2-(Tetrazol-5-yl)acetic Acid

| Tautomer | Prevalence in Solid State (Crystal) | Prevalence in Gas Phase/Cryogenic Matrix | Relative Polarity |

|---|---|---|---|

| 1H-Tautomer | Exclusive form dokumen.pub | Present in comparable amounts to 2H-form dokumen.pub | More Polar researchgate.net |

| 2H-Tautomer | Not observed dokumen.pub | Present in comparable amounts to 1H-form dokumen.pub | Less Polar researchgate.net |

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical compounds. By analyzing the electronic properties derived from quantum chemical calculations, one can infer how a molecule like benzyl tetrazolacetate will behave in a chemical reaction. biorxiv.org

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of entire reaction mechanisms, providing a dynamic view of how reactants are converted into products. These simulations map out the potential energy surface of a reaction, identifying stable intermediates, products, and, crucially, the high-energy transition states that connect them.

Methods such as ab initio molecular dynamics (MD) and reactive force fields (ReaxFF) can be used to simulate bond-breaking and bond-forming events over time. nih.gov By tracking the trajectory of atoms, these simulations can uncover detailed reaction pathways. rsc.org A key goal is to locate the transition state, which represents the maximum energy point along the minimum energy path of a reaction. The energy of this transition state determines the activation energy of the reaction, which is fundamental to its rate. nih.gov

For instance, theoretical studies on the thermal decomposition of tetrazoles have been carried out to investigate the mechanism of nitrogen elimination, a characteristic reaction of this heterocycle. dokumen.pub Such studies involve calculating the structures and energies of various prototropic forms and the transition states associated with their decomposition pathways. dokumen.pub While direct simulations on this compound are not widely reported, the established methodologies are fully applicable to charting its potential reaction pathways, such as hydrolysis of the ester or decomposition of the tetrazole ring.

Structural Elucidation and Spectroscopic Characterization Techniques for Benzyl Tetrazolacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like Benzyl (B1604629) tetrazolacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of a related compound, benzyl acetate (B1210297), characteristic signals are observed that can be extrapolated to predict the spectrum of Benzyl tetrazolacetate. The benzylic protons (–CH₂–) typically appear as a singlet around 5.0-5.4 ppm. researchgate.netrsc.org The protons on the phenyl group would produce signals in the aromatic region, approximately between 7.3 and 7.5 ppm. rsc.org For the tetrazole moiety, the chemical shift of the proton would be significantly downfield, potentially above 8.5 ppm, due to the deshielding effect of the heterocyclic ring. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For a structure analogous to benzyl acetate, the carbonyl carbon of the ester group (C=O) would exhibit a signal in the range of 170 ppm. chegg.com The benzylic carbon (–CH₂–) would be expected around 66-68 ppm. rsc.orgchegg.com The carbons of the phenyl ring typically resonate between 128 and 136 ppm. rsc.orgchegg.com The carbon atom within the tetrazole ring would have a distinct chemical shift, likely in the region of 150-160 ppm, characteristic of carbons in heteroaromatic systems.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.0 - 5.4 | ~66 - 68 |

| Phenyl CH | ~7.3 - 7.5 | ~128 - 136 |

| Tetrazole CH | >8.5 | ~150 - 160 |

| Acetate C=O | - | ~170 |

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. A key fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. wpmucdn.com Another significant fragmentation would be the loss of the entire benzyl group, resulting in a fragment corresponding to the tetrazolylacetate ion. Further fragmentation of the tetrazole ring could lead to the loss of nitrogen molecules (N₂), a characteristic fragmentation pattern for nitrogen-rich heterocyclic compounds.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₉H₈N₄O₂]⁺ | - | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Benzyl/Tropylium Cation |

| [C₂H₃N₄O₂]⁻ | - | Tetrazolylacetate Anion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. photothermal.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1735-1750 cm⁻¹. The C-O stretching vibration of the ester would appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The N=N and C=N stretching vibrations of the tetrazole ring would likely produce characteristic bands in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. photothermal.com The symmetric stretching of the tetrazole ring and the C-C skeletal vibrations of the phenyl ring would likely show strong signals in the Raman spectrum. rsc.org The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound.

Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a suitable technique for analyzing volatile and thermally stable compounds. osha.govscholarsresearchlibrary.com It can be used to determine the purity of this compound and to identify any volatile impurities. scribd.com The retention time of the compound is a characteristic property under specific chromatographic conditions. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. A UV detector would be suitable for detection, as the phenyl and tetrazole rings are chromophoric. HPLC is crucial for assessing the purity of the final product and for isolating it from reaction mixtures. chromatographyonline.com The use of orthogonal chromatographic conditions can help ensure the separation of all potential impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light. The retention factor (Rf) value is a characteristic parameter for a given compound and solvent system.

Synthetic Applications and Advanced Material Considerations for Benzyl Tetrazolacetate

Benzyl (B1604629) Tetrazolacetate as a Building Block in Organic Synthesis

Benzyl tetrazolacetate is a versatile chemical compound that serves as a valuable building block in the field of organic synthesis. Its unique structure, combining a benzyl group, a tetrazole ring, and an acetate (B1210297) moiety, allows for a wide range of chemical transformations.

The utility of specific chemical structures as building blocks is crucial for the efficient construction of complex molecules. nih.gov In multistep syntheses, compounds like this compound can be introduced as a core scaffold, with subsequent reactions modifying its peripheral groups. The stability of certain functional groups, like the MIDA boronates which are compatible with a wide range of common synthetic reagents, showcases the principle of using robust building blocks in complex synthetic pathways. nih.gov The tetrazole ring, in particular, is a key component in the synthesis of innovative drug-like molecules, often incorporated through multicomponent reactions (MCRs). beilstein-journals.org The synthesis of complex naphthalenes, for example, has been achieved using benzylidene tetralones as key precursors in a flexible and scalable multi-step approach. nih.gov This highlights the strategic importance of using well-defined precursors to access diverse and complex molecular architectures.

Derivatization is a key strategy in organic synthesis to modify a molecule's properties or to prepare it for subsequent reaction steps. For molecules with polar functional groups, such as the nitrogen atoms in the tetrazole ring or the carbonyl group of the acetate, derivatization is often necessary to enhance reactivity or improve analytical characteristics. sigmaaldrich.comddtjournal.com For instance, silylation is a common technique used to replace active hydrogens on hydroxyl, amine, or thiol groups with a nonpolar moiety, making the compound more volatile and suitable for gas chromatography analysis. sigmaaldrich.com The specific functional groups on a molecule dictate the derivatization strategy. For example, the hydroxyl and amine moieties on chitosan (B1678972) allow for its derivatization to enable the immobilization of enzymes via covalent bonds. researchgate.net In the context of this compound, the nitrogen atoms of the tetrazole ring could be alkylated or arylated, while the acetate portion offers a handle for hydrolysis to a carboxylic acid, esterification, or amidation, thus providing multiple avenues for further functionalization. Triflic acid has been used to promote multi-component reactions for the synthesis of functionalized S-benzyl dithiocarbamates, demonstrating a method for creating complex derivatives from simpler benzyl compounds. rsc.org

The construction of molecules that mimic biological structures, such as carbohydrates and peptides, is a significant area of chemical biology. Benzyl groups are frequently used as protecting groups in the multistep synthesis of carbohydrate building blocks due to their stability. nih.gov The synthesis of carbohydrate-based phenolic compounds and other glyco-conjugates often involves the strategic protection and deprotection of hydroxyl groups, where benzyl ethers play a critical role. mdpi.com For example, a versatile intermediate for creating galactose-mimicking carbasugars was synthesized in five steps where benzyl ethers provided crucial protection. nih.gov

Synthetic glycoconjugates that mimic tumor-associated antigens are being developed for anticancer vaccines. nih.gov The efficient synthesis of these complex glycopeptides relies on a convergent strategy where a complete glycodomain is first constructed and then coupled to amino acid residues. nih.gov While direct evidence for this compound in these specific syntheses is not prominent, its structural motifs are relevant. The tetrazole ring can act as a bioisostere for a carboxylic acid group, a feature often exploited in medicinal chemistry to create peptidomimetics with improved properties. Glycopolymers, which are synthetic polymers with carbohydrate pendants, can mimic natural carbohydrates and interact with lectins, finding applications in various bio-related fields. rsc.org The benzyl and acetate components of this compound provide synthetic handles analogous to those used in established protecting group strategies for constructing such complex biomimetic molecules. diva-portal.orgulisboa.pt

Derivatization Strategies of the Tetrazolylacetate Moiety for Further Functionalization

Functionalized Tetrazolyl Esters in Amide Bond Formation (Latent Active Esters)

A significant application of functionalized tetrazole derivatives is in the formation of amide bonds, a cornerstone reaction in chemical and pharmaceutical synthesis. nih.gov N-aryl substituted tetrazoles bearing an ortho-nitro substituent can function as "latent active esters" (LAEs). nih.govacs.orgnih.gov These bench-stable precursors can be activated, typically by heat, to generate a highly reactive 1-hydroxybenzotriazole (B26582) (HOBt)-type active ester in situ. nih.gov This intermediate then readily reacts with an amine to form the desired amide bond, crucially without the need for external coupling agents that are often toxic or atom-inefficient. nih.govacs.org

The process begins with the synthesis of N-2,4-dinitrophenyltetrazole substrates, which can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The subsequent amidation requires an activation period, for example, by heating the tetrazole in a solvent like toluene (B28343), to allow for rearrangement into the active ester. nih.gov This methodology has proven to be versatile and tolerant of a wide range of functional groups on both the tetrazole and amine components, affording amides in good to quantitative yields. nih.govnih.govacs.org Its utility has been demonstrated in the single-step synthesis of various pharmaceutical agents and for the N-acylation of resin-bound peptides. nih.govacs.org

Table 1: Examples of Amide Synthesis using a Functionalized Tetrazole Latent Active Ester

| Tetrazole Substrate | Amine | Product | Yield (%) | Reference |

| N-(2,4-dinitrophenyl) Phenyl Tetrazole | Benzylamine | N-benzylbenzamide | 76 | nih.gov |

| ortho-dichlorotetrazole 1i | Benzylamine | Amide 4h | 100 | acs.org |

| Tetrazole 1f (2-bromothiophene) | Benzylamine | Amide 4e | 54 | acs.org |

| Tetrazole 1o (electron-rich) | para-functionalized benzylamine | Itopride | 72 | nih.gov |

| Tetrazole 1c | Indoline | Tubulin inhibitor 5d | 53 | nih.gov |

Coordination Chemistry Applications as a Ligand

The tetrazole ring, with its multiple nitrogen atoms, is an effective ligand for coordinating with metal ions, making its derivatives interesting for the field of coordination chemistry. The nitrogen atoms can act as donors, bridging metal centers to form coordination polymers or discrete molecular complexes. nih.gov The 1,2,4-triazole (B32235) ring, which is structurally related to tetrazole, is known to have a strong coordination affinity for cations like Ag(I), connecting them into polynuclear units. nih.gov

While there are no specific search results detailing the coordination chemistry of "this compound" itself, the behavior of similar molecules provides strong insight into its potential. For example, 4-benzyl-4H-1,2,4-triazole has been used as a ligand to create heterobimetallic silver(I)-vanadium(V) complexes. nih.gov In these structures, the triazole nitrogen atoms bridge the different metal centers. Similarly, benzhydrazide and its in situ generated derivatives form coordination polymers with lanthanide ions, with the ligand adopting various bridging modes. rsc.org

Given these precedents, this compound could potentially act as a ligand in several ways:

The nitrogen atoms of the tetrazole ring could coordinate to one or more metal centers.

The carbonyl oxygen of the acetate group could also participate in coordination.

The combination of the tetrazole and acetate groups could allow it to act as a chelating ligand, binding to a single metal ion at multiple points.

The presence of the benzyl group can also influence the resulting structure, potentially affecting the solubility of the complex in different solvents and influencing the crystal packing through intermolecular interactions like pi-stacking. baseclick.eunih.gov

Supramolecular Chemistry and Self-Assembly Potential

While specific research focusing exclusively on the supramolecular chemistry of this compound is not extensively detailed in publicly available literature, the inherent structural characteristics of the molecule provide a strong basis for predicting its behavior in forming complex, ordered structures. The molecule combines a benzyl group, a tetrazole ring, and an acetate moiety, each contributing to a rich potential for engaging in various non-covalent interactions. These interactions are the fundamental driving forces behind self-assembly and the rational design of new materials through crystal engineering. iucr.orgrsc.org

The primary non-covalent interactions expected to govern the supramolecular assembly of this compound include hydrogen bonding, π-π stacking, and coordination with metal ions. The interplay of these forces can direct the molecules to arrange themselves into well-defined one-, two-, or three-dimensional architectures. iucr.orgacs.org

Hydrogen Bonding Capabilities

Interactive Data Table: Representative Hydrogen Bond Parameters in Related Structures

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | System Type |

|---|---|---|---|---|

| O-H | N (tetrazole) | 2.7 - 3.0 | 150 - 180 | Heteromolecular |

| N-H | N (tetrazole) | 2.8 - 3.1 | 160 - 180 | Heteromolecular acs.org |

| C-H | N (tetrazole) | 3.2 - 3.6 | 130 - 160 | Intramolecular/Intermolecular |

| O-H | O (carbonyl) | 2.6 - 2.9 | 165 - 180 | Carboxylic Acid Dimer Analog |

| C-H | O (carbonyl) | 3.1 - 3.5 | 140 - 170 | C-H···O Interaction |

Note: This table presents typical, illustrative values for hydrogen bonds involving tetrazole and carbonyl functionalities to demonstrate potential interactions for this compound. The data is generalized from crystallographic studies of similar functional groups.

π-π Stacking and Other van der Waals Interactions

Interactive Data Table: Illustrative Parameters for π-π Stacking Interactions

| Interacting Rings | Geometry | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Benzene-Benzene | Parallel-Displaced | 3.4 - 3.8 | ~2-3 |

| Benzene-Benzene | T-shaped (C-H···π) | ~5.0 | ~2.5 |

| Tetrazole-Tetrazole | Parallel-Displaced | 3.3 - 3.6 | Varies with substituents |

| Benzene-Tetrazole | Parallel-Displaced | 3.4 - 3.7 | Varies with orientation |

Note: This table provides representative values for π-π and C-H···π interactions in systems containing benzene (B151609) and heteroaromatic rings to illustrate the potential forces at play in this compound assemblies. Actual values are highly dependent on the specific molecular and crystal structure.

Potential in Crystal Engineering and Coordination Chemistry

The predictable nature of the non-covalent interactions discussed above makes this compound a promising candidate for crystal engineering. researchgate.netnih.gov By systematically controlling these interactions, it is possible to design and synthesize crystalline materials with desired structural motifs and, consequently, tailored physical or chemical properties.

Furthermore, the tetrazole moiety is well-established as an effective ligand for coordinating with metal ions, acting as a bioisostere for the carboxylic acid group. acs.org The nitrogen atoms of the tetrazole ring can chelate with a wide variety of metal centers, opening the possibility for this compound to be used as a building block for creating metal-organic frameworks (MOFs) or coordination polymers. iucr.orgacs.org Such materials are of great interest for applications in catalysis, gas storage, and sensing. The combination of the coordinating tetrazole group and the bulky benzyl group could lead to the formation of porous frameworks with specific host-guest properties.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For a compound like benzyl (B1604629) tetrazolacetate, future research should prioritize the development of synthetic methods that align with the principles of green chemistry.

Traditional synthetic routes to similar compounds often involve the use of hazardous reagents and solvents. For instance, the alkylation of tetrazoles can employ toxic alkylating agents and volatile organic solvents. Future work could explore the use of greener alternatives. This includes the use of benzyl alcohol, a less hazardous starting material than benzyl halides, in an acid-catalyzed esterification of tetrazoleacetic acid. nih.govvedantu.com

Furthermore, the development of solvent-free reaction conditions or the use of aqueous media would significantly improve the environmental footprint of the synthesis. The use of recyclable catalysts and the minimization of waste through high-yield, atom-economical reactions will be crucial. mdpi.com Innovations in reaction workup and product purification that reduce solvent consumption are also important areas for development.

Exploration of Novel Catalytic Systems for Efficient Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. The synthesis of benzyl tetrazolacetate could benefit from the exploration of novel catalytic systems.

For the key bond-forming reactions, such as the esterification of tetrazoleacetic acid with benzyl alcohol or the alkylation of a tetrazoleacetate salt with a benzyl halide, various catalytic approaches can be envisioned. Heterogeneous catalysts, for example, offer the advantage of easy separation and recyclability, contributing to a more sustainable process. nih.gov

Metal-based catalysts, as well as organocatalysts, could be investigated for their potential to promote the desired transformation under mild conditions with high selectivity. For instance, in the synthesis of related tetrazole derivatives, the use of a base like potassium carbonate (K₂CO₃) has been reported to facilitate the N-alkylation of a tetrazole with benzyl bromide. mdpi.commdpi.com The development of catalysts that can facilitate a one-pot synthesis from readily available starting materials would be a significant advancement.

| Catalyst Type | Potential Application in this compound Synthesis | Research Focus |

| Heterogeneous Acid Catalysts | Esterification of tetrazoleacetic acid with benzyl alcohol | Development of recyclable solid acids to replace corrosive mineral acids. |

| Phase-Transfer Catalysts | Alkylation of tetrazoleacetate salt with benzyl halide | Improving reaction rates and yields in biphasic systems to minimize organic solvent use. |

| Organocatalysts | Asymmetric synthesis or selective N-alkylation | Exploring the use of small organic molecules to control regioselectivity and potentially chirality. |

| Nanocatalysts | Enhancing reaction efficiency and selectivity | Investigating the catalytic activity of metal nanoparticles for key bond-forming steps. |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry provides invaluable insights into molecular structure, reactivity, and properties, guiding experimental work and accelerating the discovery process. For this compound, advanced computational studies can play a significant role in several areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of the molecule. dntb.gov.ua Such studies can help in understanding the regioselectivity of the alkylation reaction on the tetrazole ring, predicting which of the nitrogen atoms is most likely to be benzylated. mdpi.com

Molecular modeling can be used to predict the conformational preferences of this compound and to study its interactions with biological targets, should it be investigated for medicinal chemistry applications. Furthermore, computational methods can be used to predict key physicochemical properties, such as solubility and lipophilicity, which are important for various applications.

Expansion of Synthetic Utility in Diverse Chemical Fields

The synthetic utility of this compound remains largely unexplored. Future research should aim to expand its applications in various fields of chemistry. The presence of both the benzyl group and the tetrazole ring suggests a range of potential transformations.

The benzyl group can be modified through aromatic substitution reactions or removed under certain conditions, providing a route to other functionalized tetrazoleacetic acid derivatives. The tetrazole ring itself can participate in various cycloaddition reactions or be used as a bioisostere for a carboxylic acid group in medicinal chemistry.

The ester linkage can be hydrolyzed to yield tetrazoleacetic acid and benzyl alcohol, or it can undergo transesterification with other alcohols to generate a library of related esters. The potential for this compound to serve as a building block in the synthesis of more complex molecules, including polymers or materials with specific electronic or optical properties, should also be investigated.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and chemical behavior. For this compound, a thorough investigation of its solid-state characteristics is warranted.

Different polymorphs, or crystalline forms, of a compound can exhibit variations in melting point, solubility, and stability. nih.gov The identification and characterization of different polymorphic forms of this compound would be crucial for its development in applications where solid-state properties are critical, such as in materials science or pharmaceuticals.

Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for characterizing the solid-state properties of this compound. Understanding the factors that control crystallization and polymorphism would enable the selective preparation of desired solid forms with optimized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.